Tetramethyllead

Catalog No.
S578222
CAS No.
75-74-1
M.F
Pb(CH3)4
C4H12Pb
C4H12P
M. Wt
267 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyllead

CAS Number

75-74-1

Product Name

Tetramethyllead

IUPAC Name

tetramethylplumbane

Molecular Formula

Pb(CH3)4
C4H12Pb
C4H12P

Molecular Weight

267 g/mol

InChI

InChI=1S/4CH3.Pb/h4*1H3;

InChI Key

XOOGZRUBTYCLHG-UHFFFAOYSA-N

SMILES

C[Pb](C)(C)C

Solubility

Insoluble (NTP, 1992)
Slightly soluble in benzene, petroleum ether, alcohol
SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS
In water, 15 mg/L at 25 °C
Solubility in water: none
0.002%

Synonyms

tetramethyllead

Canonical SMILES

C[Pb](C)(C)C

Description

The exact mass of the compound Tetramethyllead is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)slightly soluble in benzene, petroleum ether, alcoholslightly sol in ethyl ether; miscible in fats & oilsin water, 15 mg/l at 25 °csolubility in water: none0.002%. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Chemical Properties

    • TML is a colorless liquid or solid with a foul odor.
    • It decomposes readily in air and light.
    • Researchers have studied its electrical conductivity, vibrational spectra, and crystal structure to understand the bonding between lead and the surrounding methyl groups. Source: Tetramethyllead(IV) at 150 K | Request PDF, ResearchGate: [PDF] Tetramethyllead(IV at 150 K | Request PDF)
  • Synthesis

    • TML's high toxicity makes its synthesis challenging, requiring specialized equipment and safety protocols.
    • Research into TML synthesis methods focuses on developing safer and more efficient techniques for research purposes only. [Source: Synthesis of lead(IV) methyls by reaction of lead(II) acetate with trimethylaluminium in various solvents under mild conditions, Journal of Organometallic Chemistry]
  • Historical Significance

    • TML served as a model compound for understanding the chemistry of organolead compounds.
    • Research on TML helped lay the groundwork for the development of antiknock agents, though these organolead compounds later proved to have serious health and environmental consequences. Source: Charles F. Kettering and the 1921 discovery of tetraethyl lead, Environmental History:

Tetramethyllead is an organolead compound with the chemical formula C4H12Pb\text{C}_4\text{H}_{12}\text{Pb}. It is a colorless, oily liquid characterized by a sweet odor. Tetramethyllead is known for its high lipophilicity, allowing it to dissolve effectively in organic solvents, including gasoline. This compound is primarily recognized for its historical use as an antiknock agent in fuels, similar to tetraethyllead, which was widely used throughout the 20th century .

, particularly in combustion processes. When burned, it decomposes into lead and methane:

C4H12PbC3H9Pb+CH4\text{C}_4\text{H}_{12}\text{Pb}\rightarrow \text{C}_3\text{H}_9\text{Pb}+\text{CH}_4

The presence of lead in the combustion products can lead to environmental contamination and health hazards. Tetramethyllead reacts violently with oxidizing agents and can produce toxic gases when exposed to high temperatures or flames .

Tetramethyllead is highly toxic and poses significant health risks upon exposure. It can be absorbed through inhalation, ingestion, or skin contact. Symptoms of exposure may include neurological effects such as headaches, irritability, and muscle pain, as well as gastrointestinal disturbances. Chronic exposure can lead to severe health issues, including lead poisoning, which affects the nervous system and can cause kidney damage .

Tetramethyllead can be synthesized through various methods, including:

  • Electrolytic Reaction: A common industrial synthesis method involves the reaction of lead with methyl iodide in an electrolytic cell.
  • Grignard Reaction: Reacting magnesium methyl with lead halides can also yield tetramethyllead.
  • Direct Methylation: This involves treating lead compounds with methylating agents under controlled conditions.

These methods are designed to optimize yield while minimizing the formation of hazardous byproducts .

Research on tetramethyllead has focused on its interactions with biological systems and environmental factors. Studies indicate that tetramethyllead can cross biological membranes due to its lipophilic nature, leading to accumulation in tissues and potential neurotoxicity. Its interactions with other chemicals can also enhance its toxicity; for example, combining tetramethyllead with certain solvents or fuels may increase the release of toxic lead species into the environment .

Unique CharacteristicsTetramethylleadC4H12Pb\text{C}_4\text{H}_{12}\text{Pb}HighResearch on organolead chemistryHigher volatility than tetraethylleadTetraethylleadC8H20Pb\text{C}_8\text{H}_{20}\text{Pb}Very HighFormerly used in gasolineMore stable in combustion processesDimethylleadC2H6Pb\text{C}_2\text{H}_6\text{Pb}ModerateLaboratory reagentLower molecular weight compared to others

Tetramethyllead's high volatility makes it distinct among organolead compounds, contributing to its rapid degradation in the environment compared to more stable compounds like tetraethyllead .

The Grignard reagent-based synthesis represents one of the most widely studied and implemented approaches for tetramethyllead production [2]. This methodology utilizes the disproportionate transmetalation of methylmagnesium chloride onto plumbous chloride, following the fundamental reaction: PbCl₂ + MeMgCl → PbMe₄ + Pb + MgCl₂ [2]. The process requires substantial care due to the extreme volatility of both methyl chloride and tetramethyllead [2].

Methylmagnesium chloride, the simplest Grignard reagent, is prepared through the reaction of methyl chloride and magnesium in ethyl ether [13]. This highly flammable, colorless, and moisture-sensitive compound offers advantages of low equivalent weight and low cost relative to other methylmagnesium halides [13]. The compound exists in a highly solvated state in ether solutions, with coordination from two oxygen atoms creating a tetrahedrally bonded magnesium center [13].

Research conducted by Frey and Cook demonstrated that when preformed ethylmagnesium chloride in diethyl ether was used, the reaction yielded tetraethyllead in seventy-five percent efficiency [3]. The optimal results were achieved when ethyllithium served as the organometallic reagent, producing ninety percent yield without requiring an ether catalyst [3]. Alternative organometallic reagents such as diethylzinc, diethylcadmium, and ethylcadmium iodide proved effective but necessitated the use of ethyl iodide rather than ethyl chloride [3].

The Grignard synthesis pathway faces several technical challenges. The isolation of tetramethyllead from the reaction mixture presents complications due to air exposure, which results in the precipitation of ethyllead carbonate [7]. Attempted distillation under carbon dioxide atmosphere at twenty millimeters of mercury leads to metallic lead formation at approximately eighty degrees Celsius [7]. Multiple distillations are required before lead deposition ceases, ultimately yielding air-stable tetramethyllead with a boiling point of eighty-three degrees Celsius at thirteen to fourteen millimeters of mercury [7].

Electrochemical Synthesis Approaches

Electrochemical synthesis approaches for tetramethyllead production have gained significant attention due to their potential for continuous processing and automation [5]. The Nalco Chemical Company developed a pioneering electrolytic process based on the ionization of organomagnesium halides in ether solvents and their subsequent electrolysis [5]. This process operates commercially at Nalco's Freeport, Texas facility with a capacity of producing thirty-four million pounds of tetramethyllead annually [5].

The electrochemical methodology involves the electrolysis of alkylmagnesium halide in the presence of a sacrificial lead anode to produce alkyl lead compounds [5]. The success of commercial implementation relies on unique electrolysis cell design and specialized solvent systems that facilitate product isolation [5]. The process demonstrates superior versatility compared to conventional tetramethyllead production methods, enabling the synthesis of various alkyl lead compounds without major equipment modifications [5].

The electrolytic approach utilizing lead anodes has been explored extensively in industrial applications [3]. When a lead anode is employed, the organometallic compound reacts to form tetraethyllead through anodic processes [3]. Alternative cathode materials including magnesium, zinc, and cadmium have been investigated for their effectiveness in the electrochemical synthesis [3]. However, yields from electrochemical approaches are generally modest, and uncertainty exists regarding the specific anode processes occurring during synthesis [3].

Alkyllead formation through electrochemical methods involves the electrolysis of ethyl Grignard reagents or similar organometallic compounds [19]. The process requires careful control of electrical parameters and electrode materials to achieve optimal conversion efficiency [19]. The electrochemical route offers advantages in terms of process control and potential for automation but requires sophisticated equipment and expertise in electrochemical engineering [19].

Industrial-Scale Production Processes

Industrial-scale production of tetramethyllead historically relied on several established methodologies, with the sodium lead alloy process representing the predominant commercial approach [21]. This process involves the reaction of lead-alkali metal alloy with alkyl halides under controlled atmospheric conditions [21]. The conventional method consists of reacting lead sodium alloy with alkyl halide to produce alkyl lead, sodium chloride, and free lead [5].

The sodium lead alloy methodology operates effectively at temperatures between one hundred and one hundred thirty degrees Celsius, provided the lead exists in finely divided form as powder or flakes and remains free from surface contamination by air or moisture [3]. Optimal yields are obtained when the reaction utilizes ethyl iodide, methyl iodide, or methyl bromide as the alkyl halide component [3]. For ethyl chloride, ethyl bromide, and methyl chloride reactions, the process requires the presence of iodine or iodine-containing catalysts to proceed efficiently [3].

Advanced industrial processes have incorporated improvements in reaction atmosphere control. The production of tetraethyllead in hydrogen chloride atmospheres achieves fast reaction rates and very high yields of exceptionally pure tetra-alkyl lead compounds [21]. The reaction vessel is subjected to vacuum to remove atmospheric air, followed by introduction of molten sodium lead alloy in cooled granular condition [21]. The alloy material is cooled and divided through specialized metal tubes before ethyl chloride addition and hydrogen chloride atmosphere establishment [21].

Process optimization studies have identified critical parameters affecting industrial production efficiency. The lead metal formed during sodium lead alloy reactions exhibits enhanced reactivity, enabling combination of both alkyl halide reactions in consecutive, two-step processes [3]. Temperature control between zero and twelve degrees Celsius at reaction initiation, with cooling provided by brine or dry ice, ensures satisfactory reaction progress even at temperatures as low as negative twenty degrees Celsius [21].

The industrial production methodology demonstrates significant economic advantages through elimination of steam distillation procedures and reduction of decomposition-related yield losses [21]. Products can be readily isolated through vacuum distillation without complex purification requirements [21]. The process operates under various pressure conditions ranging from fifteen inches vacuum to fifteen to thirty pounds above atmospheric pressure [21].

Purification and Stabilization Techniques

Purification of tetramethyllead requires specialized techniques due to the compound's inherent instability and volatility characteristics [7]. Vacuum distillation represents the primary purification method, operating at reduced pressures of thirteen to fourteen millimeters of mercury with temperature control between eighty and one hundred ten degrees Celsius [7]. The distillation process must account for thermal decomposition risks, as tetramethyllead begins decomposition at temperatures as low as one hundred ten degrees Celsius [15].

Silver oxide treatment serves as an effective purification technique for removing trace halide impurities from tetramethyllead preparations [7]. The method involves shaking the crude tetramethyllead with freshly prepared, dry silver oxide for several days to eliminate methyl iodide traces from synthesis procedures utilizing methylmagnesium iodide [7]. This treatment ensures the removal of halogenated impurities that could affect product stability and performance characteristics.

Solvent extraction methodologies facilitate separation of tetramethyllead from complex reaction mixtures [11]. Toluene extraction and steam distillation represent well-established recovery methods for tetramethyllead isolation [11]. The compound can be recovered through solvent extraction using toluene or through steam distillation according to established protocols for organolead compound processing [11]. These techniques typically achieve recovery efficiencies ranging from seventy to ninety percent depending on reaction matrix complexity.

Stabilization of tetramethyllead requires careful consideration of storage and handling conditions. The compound cannot be stored pure in sealed containers due to explosive decomposition potential under high heat conditions [2]. Preservation protocols must account for the compound's sensitivity to acidic conditions, where inherent instability leads to decomposition [15]. Storage systems require temperature control and inert atmosphere maintenance to prevent degradation reactions.

Advanced purification techniques incorporate continuous-flow systems for automated processing [26]. These systems utilize specialized sorbent materials including reverse-phase carbon-eighteen and fullerene derivatives for selective compound retention and purification [26]. The purification process involves chelate formation with sodium diethyldithiocarbamate followed by solvent elution using hexane [26]. Such automated systems achieve detection limits from four to twelve nanograms per liter for sample volumes of five milliliters [26].

Synthesis MethodReactantsReaction ConditionsYield Range (%)Key AdvantagesMain Challenges
Grignard Reagent (Methylmagnesium Chloride + Lead Chloride)CH₃MgCl + PbCl₂Ether solvent, room temperature85-90High purity, good yieldMoisture sensitivity, purification needed
Electrochemical Synthesis (Nalco Process)CH₃MgCl in ether solutionElectrolytic cell, controlled current75-90Continuous process, automationComplex equipment, electrical control
Sodium Lead Alloy + Methyl HalideNaPb alloy + CH₃Cl100-130°C, inert atmosphere60-75Industrial scale applicableHigh temperature, safety concerns
Lead Tetraacetate + Organometallic ReagentPb(OAc)₄ + CH₃MgClTHF solvent, controlled temperature65-90High selectivityExpensive reagents
Electrochemical with Lead AnodeAlkylmagnesium halide + lead anodeEther solvent, electrical current70-85Direct electrochemical conversionElectrode maintenance
MethodPurposeOperating ConditionsEfficiencyConsiderations
Vacuum DistillationRemove impurities and by-products13-14 mmHg, 80-110°CHigh purity (>95%)Thermal decomposition risk
Silver Oxide TreatmentRemove halide impuritiesRoom temperature, dry conditionsRemoves trace halidesRequires dry silver oxide
Solvent ExtractionSeparate from reaction mixtureToluene or hexane solventGood recovery (80-90%)Solvent recovery needed
Steam DistillationIsolation from aqueous phaseAtmospheric pressure, 100°CModerate efficiency (70-80%)Water contamination possible
CrystallizationPurify solid intermediatesControlled cooling, inert atmosphereVariable depending on compoundTemperature control critical
ParameterGrignard ProcessElectrochemical ProcessSodium Lead Alloy
Production Scale1000-5000 kg/batchContinuous flow2000-10000 kg/batch
Reactor TypeStirred tank reactorElectrolytic cellHigh-temperature reactor
Temperature Range20-40°C25-50°C100-130°C
Pressure ConditionsAtmosphericAtmosphericSlightly above atmospheric
Residence Time4-8 hours2-4 hours6-12 hours
Conversion Efficiency85-90%75-85%70-80%
Product Purity>98%>95%>90%
Energy RequirementsModerate (cooling)High (electrical)High (heating)

Physical Description

Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (unless dyed red, orange, or blue) with a fruity odor.
Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.]

Color/Form

Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/)
In commerce it is usually dyed red, orange, or blue

Boiling Point

230 °F at 10 mm Hg Decomposes above 212° F (EPA, 1998)
110 °C
at 1.33kPa: 110 °C
230°F at 10 mmHg (decomposes above 212°F)
212°F (Decomposes)

Flash Point

100.4 °F (EPA, 1998)
100 °F (open cup)
100 °F (38 °C) (closed cup)
37.8 °C c.c.
100°F

Vapor Density

6.5 (EPA, 1998) (Relative to Air)
6.5 (Air= 1)
Relative vapor density (air = 1): 6.5
6.5

Density

1.995 (EPA, 1998)
1.995 g/cu cm at 20 °C
Relative density (water = 1): 2.0
1.995
2.00

LogP

log Kow = 2.97
6.2

Odor

Fruity odo

Melting Point

-17.5 °F (EPA, 1998)
-30.2 °C
-27.5 °C
-17.5°F
-15°F

UNII

C7J62Z32IW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.68%): Flammable liquid and vapor [Warning Flammable liquids];
H300+H310+H330 (92.68%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H302+H332 (92.68%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

22 mm Hg at 68 °F (EPA, 1998)
26 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 3.0
23 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

75-74-1

Wikipedia

Tetramethyllead

Use Classification

Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 3rd degree

Methods of Manufacturing

The best known industrial process for producing tetramethyllead ... is the reaction of the sodium - lead alloy PbNa with methyl chloride ... .
Tetramethyllead is also manufactured by an electrolytic Grignard reaction.

General Manufacturing Information

Plumbane, tetramethyl-: ACTIVE
The use of ...tetramethyl lead (TML) is expected to decline rapidly in the US when new air pollution control regulations require gasolines to contain less lead. ...US production of TML has been increasing steadily since its introduction as a substitute for TEL in 1960 and reached an estimated 200 million pounds in 1971. Data on production of TML in the rest of the world ...probably does not exceed 100 million pounds per year.
... For environmental reasons, their use (tetraalkyl leads) is now being limited or even banned. In 1977, world production was ca. 700,000 tons; this fell to 500,000 tons in 1980. /Tetraalkyl leads/
Maximum allowable Pb content in gasoline: 0.026 g/L in 1986 (US)
Only lead-free gasoline may now be used as an automobile fuel in the US.
For more General Manufacturing Information (Complete) data for TETRAMETHYL LEAD (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

ATOMIC ABSORPTION SPECTROSCOPIC METHOD FOR DETERMINING COMMON TETRAALKYL LEAD CMPD IN FISH TISSUE IS DESCRIBED.
EXTRACTION PROCEDURE TO EXTRACT TETRAALKYLLEAD FROM WATER, SEDIMENT, & FISH SAMPLES DESCRIBED. ANALYSIS DONE BY GAS CHROMATOGRAPHY-ATOMIC ABSORPTION SPECTROMETRY SYSTEM. DETECTION LIMITS FOR WATER WAS 0.50 UG/L, SEDIMENT 0.01 UG/G & FISH 0.025 UG/G.
VAPOR IN AIR IS COLLECTED THROUGH SMALL VAPOR ADSORPTION TUBE PACKED WITH POROUS POLYMER BEADS. TUBES CAN BE ANALYZED IN 2 MPN BY HEAT DESORPTION DIRECTLY INTO AN ATOMIC ABSORPTION SPECTROMETER BURNER.
Method IP-10A. Determination of Respirable Particulate Matter In Indoor Air Using Size Specific Impaction.
For more Analytic Laboratory Methods (Complete) data for TETRAMETHYL LEAD (47 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA NST 140.1; Procedure: graphite furnace atomic absorption; Analyte: lead; Matrix: marine animal tissues; Detection Limit: 0.1 ug/g. /Lead/
Method: NOAA NST 172.1; Procedure: Inductively coupled plasma mass spectrometry; Analyte: lead; Matrix: marine animal tissues; Detection Limit: 0.1 ug/g. /Lead/
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma - atomic emission spectroscopy; Analyte: lead; Matrix: aquatic biological tissue and aquatic plant material; Detection Limit: not provided. /Lead/
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma - mass spectroscopy; Analyte: lead; Matrix: aquatic biological tissue and aquatic plant material; Detection Limit: 0.03 ug/g. /Lead/

Interactions

Ethyl alcohol is known to affect the functional integrity of the limbic system, particularly the hippocampus, and to alter behaviors which are thought to be mediated through limbic function. Organometals also compromise the limbic system and result in deficits in learning and memory. Since both alcohol and organoleads are present in the environment and seem to influence limbic integration, the interaction of these two compounds was assessed in the present experiment. Thirty male rats of the Fischer-344 strain were divided into three equal groups and were given injections of trimethyl lead (8.0 or 17.0 mg/kg/ml sc) or the saline vehicle. Fourteen days later, all animals were challenged with a single hypnotic dose of ethanol (3.5 g/kg ip). The 20% v/v solution of alcohol was prepared in water from a stock solution of 95% ethanol. The latency to loss of the righting reflex and duration of sleep time were recorded while the rats were kept in sound attenuating chambers. The rats treated with the highest dose of trimethyl lead manifested significantly longer latencies to lose the righting reflex and shorter durations of sleep than did controls. These results suggest that exposure to environmental lead may alter the biological and behavioral responsiveness of an animal to alcohol. /Trimethyllead/

Stability Shelf Life

SOMEWHAT MORE STABLE THAN TETRAETHYL CMPD.

Dates

Modify: 2024-02-18

[Influence of beta-mercaptoguanidine on tetraethyl and tetramethyl lead poisoning]

G SALVI, M GHERARDI
PMID: 14496500   DOI:

Abstract




Past adult lead exposure is linked to neurodegeneration measured by brain MRI

W F Stewart, B S Schwartz, C Davatzikos, D Shen, D Liu, X Wu, A C Todd, W Shi, S Bassett, D Youssem
PMID: 16717205   DOI: 10.1212/01.wnl.0000216138.69777.15

Abstract

To determine whether cumulative lead dose in former organolead workers was associated with MRI measures of white matter lesions (WML) and global and structure-specific brain volumes.
MRIs, tibia lead, and other measures were obtained from 532 former organolead workers with a mean age of 56 years and a mean of 18 years since last occupational exposure to lead. Cumulative lead dose was measured by tibia lead, obtained by X-ray fluorescence, and expressed as microg lead per gram of bone mineral (microg Pb/g). WML were evaluated using the Cardiovascular Health Study grading scale. A total of 21 global and specific brain regions were evaluated.
A total of 36% of individuals had WML grade of 1 to 7 (0 to 9 scale). Increasing peak tibia lead was associated with increasing WML grade (p = 0.004). The adjusted OR for a 1 microg Pb/g increase in tibia lead was 1.042 (95% CI = 1.021, 1.063) for a CHS grade of 5+ (> or = 5 vs < 5). In linear regression, the coefficient for tibia lead was negative for associations with all structures. Higher tibia lead was significantly related to smaller total brain volume, frontal and total gray matter volume, and parietal white matter volume. Of nine smaller specific regions of interest, higher tibia lead was associated with smaller volumes for the cingulate gyrus and insula.
These data suggest that cumulative lead dose is associated with persistent brain lesions, and may explain previous findings of a progressive decline in cognitive function.


[A PROPOS OF BENZENE WITH LEAD. I. PROBLEM OF THE REPLACEMENT OF TETRAETHYL-LEAD BY TETRAMETHYL-LEAD]

M LOB
PMID: 14348151   DOI:

Abstract




[TOXICITY OF A TETRAMETHYL LEAD ANTI-KNOCK MIXTURE. EXPERIMENTAL RESEARCH AND CONTROL OF THE RISK OF CONTAMINATION IN EXPOSED WORKERS]

N CASTELLINO, G COLICCHIO, B GRIECO, P PICCOLI, A ROSSI
PMID: 14143621   DOI:

Abstract




[EXPERIMENTAL RESEARCH ON THE TOXICITY OF AN ANTI-DETONATING MIXTURE CONTAINING TETRAMETHYL LEAD]

N CASTELLINO, G COLICCHIO
PMID: 14092687   DOI:

Abstract




[BEHAVIOR OF BLOOD CRASIS IN EXPERIMENTAL INTOXICATION WITH AN ANTIDETONATING MIXTURE OF TETRAMETHYL LEAD]

N CASTELLINO, G COLICCHIO, A ROSSI
PMID: 14159379   DOI:

Abstract




TETRAMETHYLLEAD AS SUBSTITUTE FOR TETRAETHYLLEAD. USE IN GASOLINE FROM THE ASPECT OF RELATIVE HAZARD

R A KEHOE
PMID: 14089345   DOI: 10.1080/00039896.1964.10663669

Abstract




Potential hazard of exposure to lead. I. Handling and use of gasoline containing tetramethyllead

R A KEHOE, J CHOLAK, J A SPENCE, W HANCOCK
PMID: 14031684   DOI: 10.1080/00039896.1963.10663387

Abstract




TETRAETHYLLEAD AND TETRAMETHYLLEAD. COMPARATIVE EXPERIMENTAL PATHOLOGY: I. LEAD ABSORPTION AND PATHOLOGY

G W SCHEPERS
PMID: 14089344   DOI: 10.1080/00039896.1964.10663668

Abstract




[RISK OF TETRAMETHYL LEAD CONTAMINATION IN AN OIL REFINERY]

B GRIECO, G SCALINGI
PMID: 14159378   DOI:

Abstract




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